

# L-(+)-Lyxose-13C: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the properties of **L-(+)-Lyxose-13C**, a stable isotope-labeled sugar crucial for a variety of research applications. This document details its chemical and physical characteristics, provides methodologies for its synthesis and analysis, and explores its role in metabolic pathways.

## Core Properties of L-(+)-Lyxose

L-(+)-Lyxose is a naturally rare aldopentose sugar. Its 13C-labeled counterpart serves as a valuable tracer in metabolic research and structural biology studies. While specific physical constants for **L-(+)-Lyxose-13C** are not extensively reported, they are expected to be nearly identical to those of the unlabeled compound.

## **Chemical and Physical Data**

The following tables summarize the key quantitative data for L-(+)-Lyxose.



Identifier	Value
IUPAC Name	(2S,3S,4R)-2,3,4,5-Tetrahydroxypentanal
Molecular Formula	C5H10O5
Molecular Weight	150.13 g/mol
CAS Number	1949-78-6

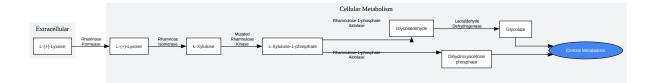
Isotopologue	Molecular Formula	Molecular Weight ( g/mol )
L-Lyxose-1-13C	<sup>13</sup> CC <sub>4</sub> H <sub>10</sub> O <sub>5</sub>	151.12
L-Lyxose-2-13C	<sup>13</sup> CC <sub>4</sub> H <sub>10</sub> O <sub>5</sub>	151.12
L-Lyxose-5-13C	<sup>13</sup> CC <sub>4</sub> H <sub>10</sub> O <sub>5</sub>	151.12
L-Lyxose-1,2-13C2	<sup>13</sup> C <sub>2</sub> C <sub>3</sub> H <sub>10</sub> O <sub>5</sub>	152.11

Physical Property	Value	Conditions
Melting Point	108-112 °C[1][2]	
Solubility	586 g/L[2][3]	in water at 25°C
Specific Optical Rotation ( $[\alpha]D$ )	+13.5° ± 0.5°[1][4]	c=2 in water at 20°C

## Metabolic Pathway of L-Lyxose in Escherichia coli

In mutant strains of Escherichia coli adapted to grow on L-lyxose, the sugar is metabolized via the L-rhamnose degradation pathway. This metabolic route involves a series of enzymatic conversions, ultimately channeling L-lyxose into central metabolism. The use of **L-(+)-Lyxose-13C** allows for the precise tracing of the carbon backbone through these reactions.





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L-Lyxose Metabolism in E. coli

## **Experimental Protocols**

Detailed methodologies are essential for the effective use of **L-(+)-Lyxose-13C** in research. The following sections outline protocols for its synthesis and analysis.

## Synthesis of L-(+)-Lyxose-13C

The synthesis of **L-(+)-Lyxose-13C** can be achieved from a commercially available 13C-labeled precursor, such as D-[U-13C6]glucose, through a series of chemical transformations. A common method is the Ruff degradation of a 13C-labeled D-galactose, which itself can be synthesized from D-[U-13C6]glucose.

#### Materials:

- D-[U-<sup>13</sup>C<sub>6</sub>]glucose
- Appropriate enzymes for conversion to D-[U-<sup>13</sup>C<sub>6</sub>]galactose (e.g., UDP-galactose 4epimerase) or chemical synthesis reagents
- Hydrogen peroxide (30%)
- Ferrous sulfate



- Calcium carbonate
- Solvents for extraction and purification (e.g., ethanol, methanol)
- Chromatography equipment (e.g., silica gel column)

#### Procedure:

- Epimerization: Convert D-[U-13C<sub>6</sub>]glucose to D-[U-13C<sub>6</sub>]galactose. This can be achieved enzymatically or through established chemical synthesis routes.
- Oxidation: Oxidize D-[U-13C6]galactose to D-[U-13C6]galactonic acid.
- Ruff Degradation: Treat the calcium salt of D-[U-¹³C₆]galactonic acid with hydrogen peroxide
  and a catalytic amount of ferrous sulfate. This reaction decarboxylates the C1 position,
  yielding L-(+)-Lyxose with 13C labeling at positions 1 through 4 (if starting from uniformly
  labeled galactose).
- Purification: Purify the resulting L-(+)-Lyxose-13C from the reaction mixture using column chromatography on silica gel.

## **NMR Spectroscopic Analysis**

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing the structure and tracing the metabolic fate of **L-(+)-Lyxose-13C**.

#### Sample Preparation:

- Dissolve a precisely weighed amount of L-(+)-Lyxose-13C in a deuterated solvent (e.g., D<sub>2</sub>O) to a final concentration of 10-50 mM.
- Transfer the solution to a 5 mm NMR tube.

#### NMR Data Acquisition:

 Acquire a 1D <sup>13</sup>C NMR spectrum to confirm the isotopic enrichment and identify the chemical shifts of the labeled carbon atoms.



- Typical parameters for a <sup>13</sup>C NMR experiment on a 500 MHz spectrometer would include:
  - Pulse program: zgpg30 (or similar with proton decoupling)
  - Number of scans: 1024-4096 (depending on concentration)
  - Spectral width: ~200 ppm
  - Acquisition time: ~1-2 seconds
  - Relaxation delay: 2-5 seconds
- For metabolic tracing experiments, 2D heteronuclear correlation spectra such as <sup>1</sup>H-<sup>13</sup>C HSQC or HMBC are invaluable for determining the position of the <sup>13</sup>C label in metabolites.

## **Mass Spectrometric Analysis**

Mass spectrometry (MS) is used to determine the molecular weight of **L-(+)-Lyxose-13C** and to quantify its incorporation into various metabolites.

Sample Preparation for Metabolite Analysis:

- Extract metabolites from cells or tissues grown in the presence of L-(+)-Lyxose-13C using a suitable solvent system (e.g., 80% methanol).
- Centrifuge the extract to remove cellular debris.
- Dry the supernatant under a stream of nitrogen or by lyophilization.
- Derivatize the dried metabolites if necessary for GC-MS analysis (e.g., silylation). For LC-MS, the extract can often be directly analyzed after resuspension in an appropriate solvent.

Mass Spectrometry Analysis:

- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to either a gas chromatograph (GC) or a liquid chromatograph (LC).
- Analysis:

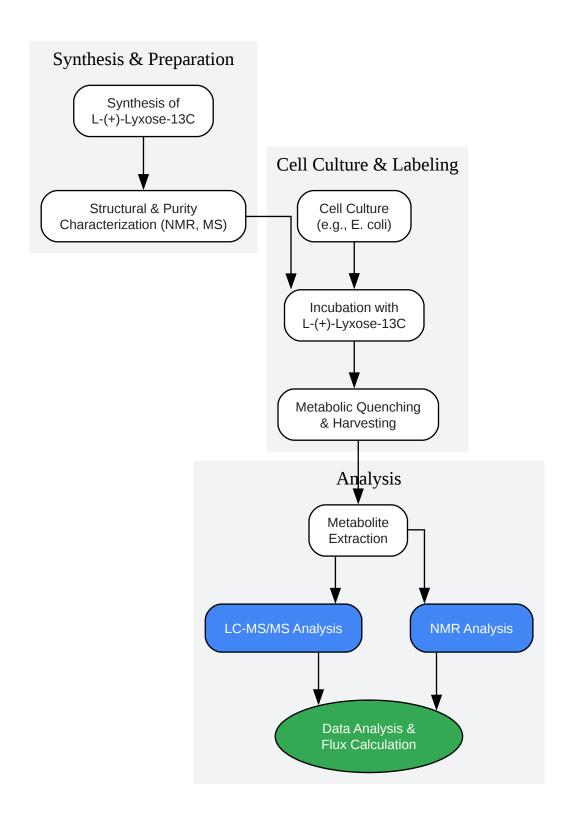


- For GC-MS, separate the derivatized metabolites on a suitable capillary column.
- For LC-MS, separate the metabolites on a reversed-phase or HILIC column.
- Data Acquisition: Acquire mass spectra in full scan mode to observe the mass shift corresponding to the incorporation of <sup>13</sup>C atoms. Tandem MS (MS/MS) can be used to fragment ions and pinpoint the location of the label within a metabolite.

## **Experimental Workflow for Metabolic Tracing**

The following diagram illustrates a typical workflow for a metabolic tracing experiment using **L-**(+)-Lyxose-13C.





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Metabolic Tracing Workflow



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